

Methyl 2,6-dichlorobenzoate molecular weight and formula

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Compound of Interest

Compound Name: Methyl 2,6-dichlorobenzoate

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An In-Depth Technical Guide to **Methyl 2,6-dichlorobenzoate**: Synthesis, Characterization, and Advanced Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on **methyl 2,6-dichlorobenzoate**. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its application, and the self-validating protocols that ensure experimental robustness.

Core Molecular Profile

Methyl 2,6-dichlorobenzoate is an aromatic ester that serves as a critical intermediate in various synthetic endeavors.[1] Its molecular structure, characterized by two chlorine atoms flanking the methyl ester group on a benzene ring, imparts significant steric and electronic properties that are leveraged in organic synthesis and specialized research applications.[1] The steric hindrance from the ortho-chlorine atoms influences the reactivity of the ester group and the aromatic ring, a feature that is crucial for directing subsequent chemical transformations.

A summary of its fundamental physicochemical properties is presented below.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ Cl ₂ O ₂	[1][2][3]
Molecular Weight	205.03 g/mol (or 205.04)	[1][2][4]
CAS Number	14920-87-7	[1][2]
IUPAC Name	methyl 2,6-dichlorobenzoate	[1]
Alternate Name	2,6-Dichlorobenzoic acid methyl ester	[2]
Melting Point	25-30 °C	[5]
Boiling Point	136-138 °C (at 15 mmHg)	[5]
Density	~1.36 g/cm ³	[5]
Appearance	White to off-white solid or liquid	[5]

Synthesis Methodologies: A Comparative Analysis

The synthesis of **methyl 2,6-dichlorobenzoate** is most commonly achieved via the esterification of 2,6-dichlorobenzoic acid. The choice of method depends on factors such as scale, required purity, and environmental considerations. We will detail two robust, field-proven protocols.

Method A: Classic Fischer Esterification

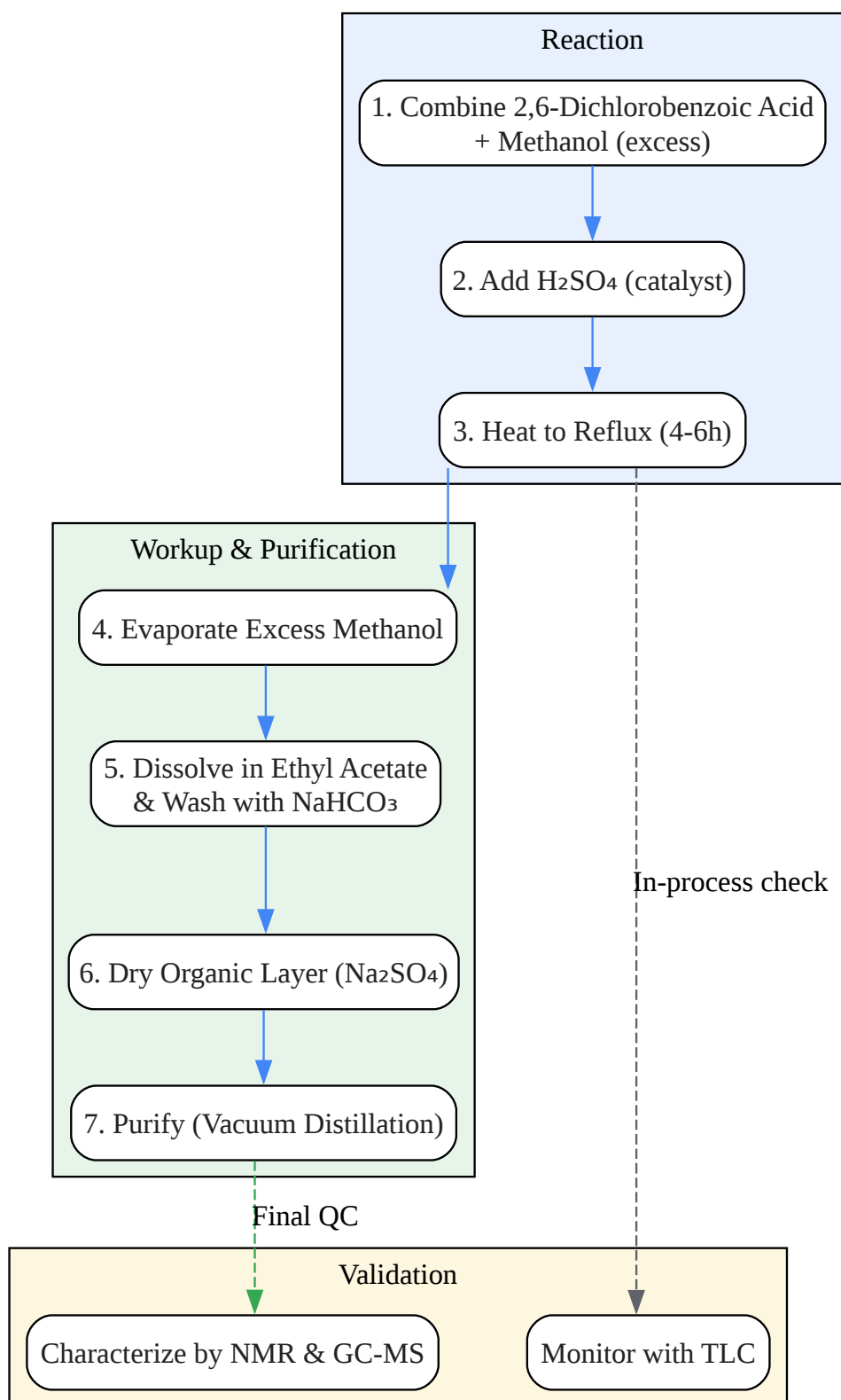
This acid-catalyzed method is a cornerstone of organic synthesis, relying on equilibrium displacement to achieve high yields.

Causality and Experimental Choice: The reaction is driven by reacting the carboxylic acid with an excess of methanol, which serves as both a reagent and the solvent. A strong acid catalyst (e.g., sulfuric acid) is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol. The reaction is performed under reflux to increase the reaction rate. A subsequent aqueous workup is designed to remove the acid catalyst and any unreacted carboxylic acid.

Detailed Experimental Protocol (Fischer Esterification)

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dichlorobenzoic acid (e.g., 10.0 g, 52.3 mmol) and methanol (e.g., 100 mL).
- **Catalyst Addition:** While stirring, carefully add concentrated sulfuric acid (e.g., 1 mL) dropwise to the mixture.
- **Reflux:** Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
- **Solvent Removal:** After cooling to room temperature, remove the excess methanol using a rotary evaporator.
- **Aqueous Workup (Self-Validation):**
 - Dissolve the residue in a suitable organic solvent like ethyl acetate (100 mL).
 - Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally, brine (1 x 50 mL).
 - **Trustworthiness Check:** The sodium bicarbonate wash is critical. Effervescence (CO₂ evolution) indicates the successful neutralization and removal of both the sulfuric acid catalyst and any unreacted 2,6-dichlorobenzoic acid. The absence of effervescence in the second bicarbonate wash suggests complete removal.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification and Characterization (Final Validation):** The product can be further purified by vacuum distillation. Purity should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and the structure verified by ¹H and ¹³C NMR spectroscopy.

Workflow: Fischer Esterification



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Caption: Workflow for the synthesis of **Methyl 2,6-dichlorobenzoate** via Fischer Esterification.

Method B: Synthesis via Dimethyl Carbonate (DMC)

This method presents a greener alternative, avoiding the use of strong mineral acids and utilizing a less toxic methylating agent.

Causality and Experimental Choice: Dimethyl carbonate (DMC) serves as the methyl source. The reaction is base-catalyzed, typically using a non-nucleophilic organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO).[6] The base deprotonates the carboxylic acid, forming a carboxylate anion which then attacks the methyl group of DMC. This method often proceeds under milder conditions and can offer high yields with simpler workup procedures.[6]

Detailed Experimental Protocol (DMC Method)

- **Reaction Setup:** In a suitable reaction vessel, mix 2,6-dichlorobenzoic acid (38.2 g, 200 mmol), dimethyl carbonate (305.6 g), and DABCO (22.4 g, 200 mmol).[6]
- **Heating:** Stir the mixture at room temperature, then warm to 90°C and hold for approximately 10 hours.[6]
- **Solvent Removal:** After the reaction is complete, cool to room temperature and evaporate the excess solvent under reduced pressure.[6]
- **Extraction and Wash (Self-Validation):**
 - Add water (approx. 150 mL) to the residue and extract with ethyl acetate.[6]
 - Wash the ethyl acetate layer sequentially with water, 5% dilute hydrochloric acid, saturated sodium bicarbonate solution, and finally water again.[6]
 - **Trustworthiness Check:** The dilute HCl wash ensures any remaining DABCO is protonated and moves to the aqueous layer. The subsequent bicarbonate wash removes any unreacted starting material.
- **Drying and Concentration:** Dry the organic phase, concentrate it, and characterize the final product as described in Method A. A yield of approximately 97.5% has been reported for this method.[6]

Advanced Applications in Drug Development and Proteomics

While a valuable synthetic intermediate, **methyl 2,6-dichlorobenzoate** has found a niche, high-impact application in quantitative proteomics.

Role as a Chemical Intermediate

In drug discovery, the introduction of methyl groups can significantly modulate a molecule's physicochemical and pharmacokinetic properties—a phenomenon sometimes referred to as the "magic methyl" effect.^{[7][8]} While not a methyl group itself, **methyl 2,6-dichlorobenzoate** serves as a precursor to scaffolds where the dichloro-aromatic motif is desired. This substitution pattern can block metabolic oxidation at the 2 and 6 positions, thereby enhancing the metabolic stability and half-life of a potential drug candidate.

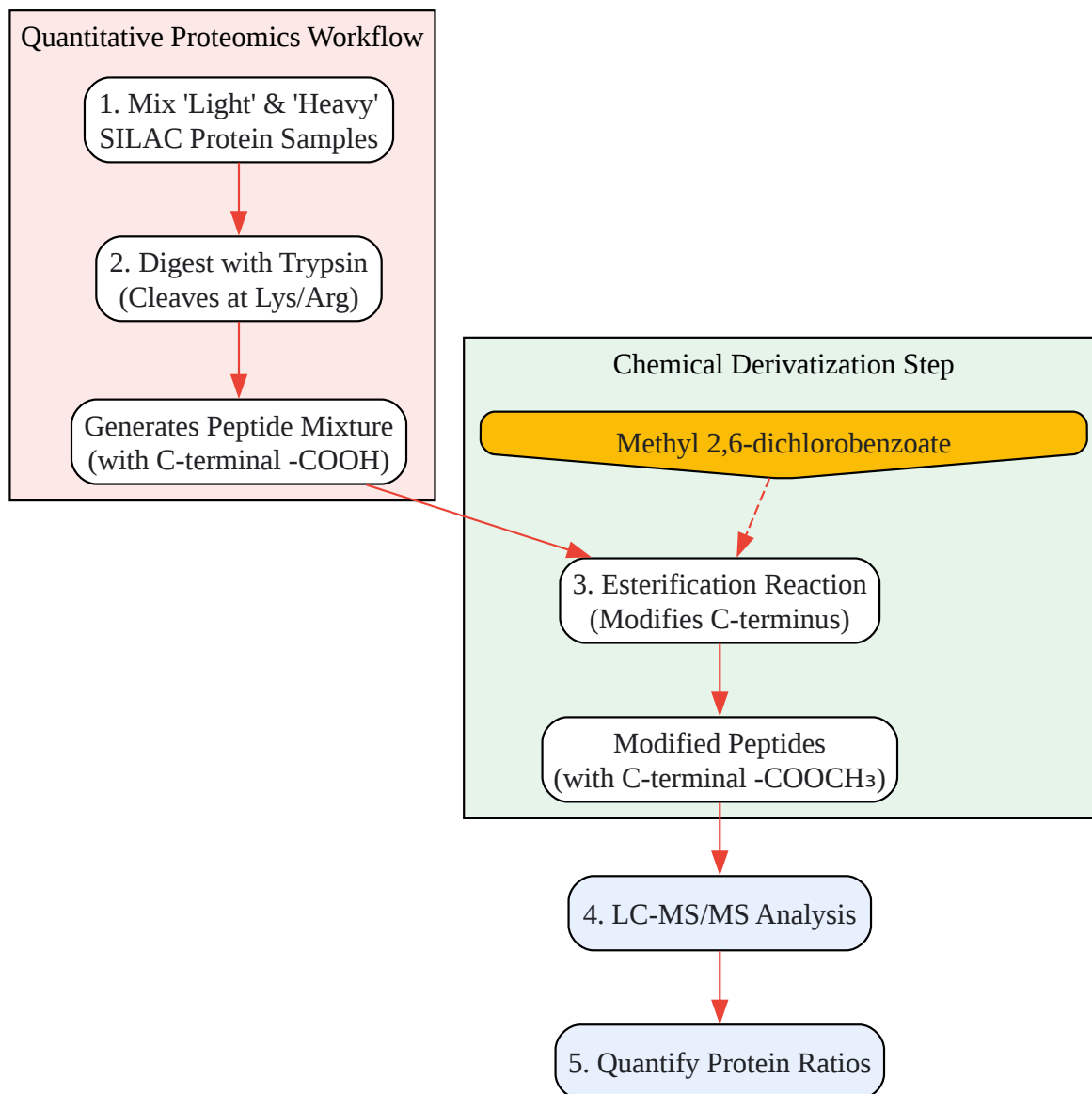
Application in SILAC Proteomics

A key application of **methyl 2,6-dichlorobenzoate** is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful mass spectrometry-based technique for quantitative proteomics.^[1]

Causality and Mechanistic Insight: In a typical SILAC experiment, proteins are digested into smaller peptides by the enzyme trypsin before mass spectrometry analysis. **Methyl 2,6-dichlorobenzoate** is used to chemically modify the C-terminal carboxyl groups of these peptides.^[1] This esterification serves two primary purposes:

- **Enhanced Ionization:** The addition of the methyl group increases the hydrophobicity of the peptide, which can improve its ionization efficiency in the mass spectrometer, leading to better signal intensity and more confident peptide identification.^[1]
- **Reduced Background Noise:** The modification blocks the acidic C-terminus, preventing unwanted side reactions and improving the quality of the mass spectra.^[1]

Workflow: Peptide Modification in Proteomics



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Caption: Role of **Methyl 2,6-dichlorobenzoate** in a SILAC proteomics workflow.

Conclusion

Methyl 2,6-dichlorobenzoate is more than a simple chemical reagent; it is a versatile tool whose utility is defined by its unique structure. From enabling robust, high-yield syntheses through multiple pathways to facilitating cutting-edge quantitative proteomics, its applications are a testament to the power of targeted molecular design. The protocols and workflows detailed herein provide the necessary framework for its effective and reliable use in a modern research and development environment.

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